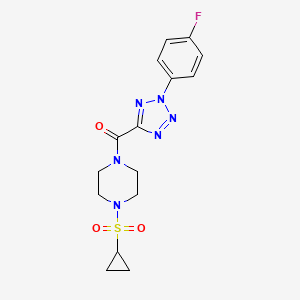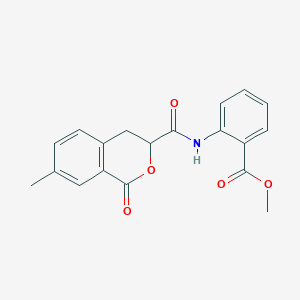![molecular formula C16H17N3O3S2 B2824300 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1705061-95-5](/img/structure/B2824300.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about is a complex organic molecule that contains several interesting substructures, including a benzoxazole, a pyrrolidine ring, and a thiophene sulfonamide . These substructures are common in many biologically active compounds and are often used in drug design .
Molecular Structure Analysis
The benzoxazole and pyrrolidine rings in the compound are likely to contribute to its three-dimensional structure due to their cyclic nature . The thiophene sulfonamide could also influence the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole, pyrrolidine, and thiophene sulfonamide substructures. For example, the nitrogen in the pyrrolidine ring could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and pyrrolidine rings could potentially increase its lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Antitumor and Antibacterial Agents
A study demonstrated the synthesis of a series of compounds, including thiophene derivatives, as potent antitumor and antibacterial agents. Compounds in this category were synthesized through a series of steps and evaluated for their in vitro activity against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), showing higher activity in some cases than the standard drug, doxorubicin. Additionally, these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as dual-function agents in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).
Fluorescent Probe for Discrimination of Thiophenols
Another application involves the development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, important in chemical, biological, and environmental sciences. This probe was designed using a strongly electron-withdrawing 2,4-dinitrobenzenesulfonamide group as a recognition unit and demonstrated high sensitivity and selectivity, with successful application in determining thiophenols in water samples. This indicates its potential utility for environmental monitoring and biological studies (Wang et al., 2012).
Anticancer Agents
A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties was synthesized and evaluated for its potential as a human topoisomerase IIα inhibiting anticancer agent. The compound demonstrated notable cytotoxicity against several human cancer cell lines, suggesting its promise for novel anticancer drug development (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a drug if it shows promising activity .
Propriétés
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c20-24(21,15-8-4-10-23-15)17-11-12-5-3-9-19(12)16-18-13-6-1-2-7-14(13)22-16/h1-2,4,6-8,10,12,17H,3,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPCCCXXONYPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2824219.png)
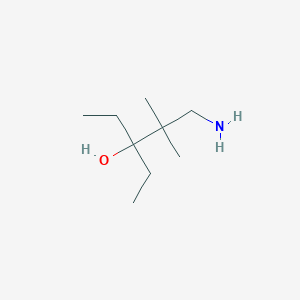
![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2824221.png)
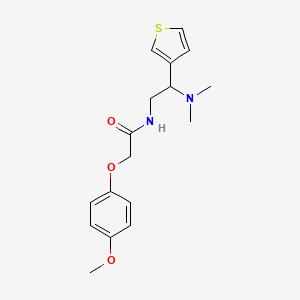
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2824224.png)


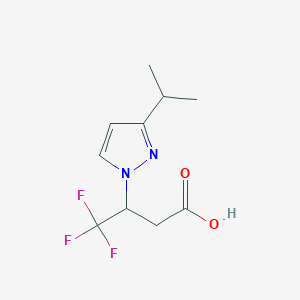
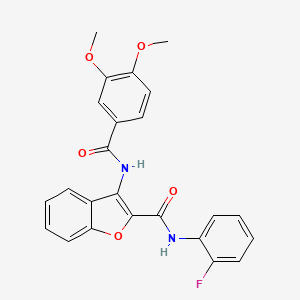
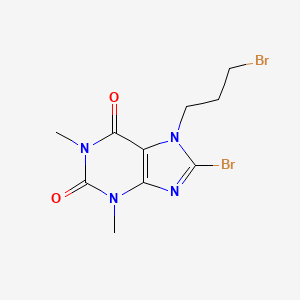
![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)
![Potassium [(3-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2824234.png)
